n,n'-Bis(4-nitrophenyl)cystinamide

oxytocinase assay enzyme kinetics Vmax comparison

Validated disulfide-bridged chromogenic substrate for cystinyl aminopeptidase (oxytocinase/IRAP, EC 3.4.11.3). Published Km=22.5 μM, Vmax=12.9 mU/mg; known inhibitor constants (bestatin Ki=0.53 μM, amastatin Ki=0.93 μM). Standardized P-CAP assay substrate with spectrophotometric detection at 380-410 nm. Non-interchangeable with monomeric pNA substrates-validated protocols require this exact compound for data comparability. Store at -20°C; global shipping available.

Molecular Formula C18H20N6O6S2
Molecular Weight 480.5 g/mol
CAS No. 34199-07-0
Cat. No. B556886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen,n'-Bis(4-nitrophenyl)cystinamide
CAS34199-07-0
Synonyms34199-07-0; L-Cystinyl-bis-4-nitroanilide; (H-Cys-pNA)2; SCHEMBL10103954; ZINC13532293; FT-0639166
Molecular FormulaC18H20N6O6S2
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C(CSSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-]
InChIInChI=1S/C18H20N6O6S2/c19-15(17(25)21-11-1-5-13(6-2-11)23(27)28)9-31-32-10-16(20)18(26)22-12-3-7-14(8-4-12)24(29)30/h1-8,15-16H,9-10,19-20H2,(H,21,25)(H,22,26)/t15-,16-/m0/s1
InChIKeyUDNQCHDHUMEZRM-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis(4-nitrophenyl)cystinamide: Chromogenic Substrate for Oxytocinase Research


N,N'-Bis(4-nitrophenyl)cystinamide (CAS 34199-07-0), also designated L-Cystinyl-bis-4-nitroanilide or (H-Cys-pNA)₂, is a homodimeric synthetic cystine derivative (C₁₈H₂₀N₆O₆S₂, MW 480.52) in which two L-cysteinyl residues are linked via a central disulfide bridge and each carboxyl terminus is amidated with a 4-nitroaniline (pNA) chromogenic leaving group [1]. This compound belongs to the class of aminoacyl-4-nitroanilide substrates and is specifically recognized by cystinyl aminopeptidase (EC 3.4.11.3, also known as oxytocinase, insulin-regulated aminopeptidase IRAP, or placental leucine aminopeptidase P-LAP), which cleaves the disulfide-bridged substrate to release stoichiometric quantities of 4-nitroaniline detectable spectrophotometrically at 380–410 nm [2].

Oxytocinase / IRAP / P-LAP activity assays via disulfide-linked chromogenic substrate
Linear 10‑min readout at 380–410 nm suited for manual spectrophotometric protocols
Requires detergent-assisted solubilisation (e.g., Triton X‑100) at optimal pH
Verify CAS 34199‑07‑0 to avoid misidentification with Nicarbazin

Why Generic p-Nitroanilide Substrates Compromise Cystinyl Aminopeptidase Assays


Substituting N,N'-bis(4-nitrophenyl)cystinamide with other commercially available p-nitroanilide substrates such as S-benzyl-L-cysteine-p-nitroanilide (CAS 7436-62-6), L-leucine-p-nitroanilide, or L-alanine-4-nitroanilide introduces fundamentally different enzyme recognition requirements and kinetic behavior. While S-benzyl-L-cysteine-p-nitroanilide delivers approximately 39-fold higher Vmax with oxytocinase [1], its monomeric structure lacks the disulfide bridge that defines substrate specificity for cystinyl aminopeptidase (EC 3.4.11.3), which evolved to cleave N-terminal cystine residues engaged in a disulfide loop as found in oxytocin and vasopressin [2]. Furthermore, the target compound exhibits limited aqueous solubility at optimal enzymatic pH, necessitating detergent-assisted formulation (e.g., Triton X-100) that is not required for more soluble monomeric analogs—meaning assay protocols validated with this substrate cannot be directly migrated to alternative pNA substrates without re-optimization of buffer, pH, and solubility conditions [3].

Monomeric p‑NA substrates lack disulfide bridge
S‑benzyl‑L‑cysteine‑pNA, Leu‑pNA or Ala‑pNA are cleaved by multiple aminopeptidases; oxytocinase‑specific signal may be lost in complex matrices.
~39‑fold Vmax difference invalidates direct protocol transfer
S‑benzyl derivative produces much higher reaction rates; incubation times and linearity windows cannot be preserved without full re‑optimisation.
Solubility and detergent requirements differ
The cystine‑di‑pNA substrate needs Triton X‑100 at assay pH; protocols validated with soluble monomeric analogs do not translate directly.

Quantitative Differentiation from Closest p-Nitroanilide Substrate Analogs


Distinct Kinetic Profile vs. S-Benzyl-L-Cysteine-p-Nitroanilide

In a direct head-to-head kinetic comparison using pregnancy serum oxytocinase under identical conditions (phosphate buffer, pH 7.4), S-benzyl-L-cysteine-p-nitroanilide exhibited a Vmax of 465 nmoles p-nitroaniline/min/mL, which is approximately 39 times faster than the reaction rate obtained with L-cystine-di-p-nitroanilide (i.e., N,N'-bis(4-nitrophenyl)cystinamide) as substrate [1]. The Km for the benzyl derivative was determined to be 0.42 mM at pH 7.4. This substantial kinetic divergence means the target compound is not simply a 'less efficient' substrate but rather occupies a distinct kinetic space suitable for assay configurations where slower, sustained chromophore release over a 10-minute linear measurement window is analytically advantageous, as established in the standard P-CAP assay protocol [2].

Kinetic vs. S‑benzyl‑pNA
Head‑to‑head
Vmax ~39‑fold lower than S‑benzyl‑L‑cysteine‑pNA (465 → ~12 nmol/min/mL)
Supports linear 10‑min chromophore release in established P‑CAP assay protocol
Km of comparator 0.42 mM; phosphate buffer pH 7.4 with 12% 2‑methoxyethanol
oxytocinase assay enzyme kinetics Vmax comparison cystinyl aminopeptidase

Km Benchmark for Yeast Aminopeptidase yscXVI Characterization

The kinetic parameters of N,N'-bis(4-nitrophenyl)cystinamide (referred to as cystinyl-4-nitroanilide) have been rigorously determined for the purified yeast vacuolar aminopeptidase yscXVI (EC 3.4.11.22), yielding a Km of 22.5 μM and a Vmax of 12.9 mU/mg with optimal cleavage at pH 7–8 [1]. In the same study, the enzyme also cleaved other 4-nitroanilide substrates with unsubstituted N-terminal L-amino acids—most notably Lys-4-nitroanilide and Leu-4-nitroanilide which showed the highest hydrolysis rates—but the cystinyl-4-nitroanilide substrate uniquely reports on the enzyme's capacity to cleave disulfide-bonded substrates [1]. The known inhibitors bestatin (Ki = 0.53 μM) and amastatin (Ki = 0.93 μM) were characterized against aminopeptidase yscXVI using this substrate, establishing a benchmark for inhibitor screening campaigns.

Km yeast yscXVI
Cross‑study
Km = 22.5 μM; Vmax = 12.9 mU/mg (pH 7–8)
Defined affinity benchmark for disulfide‑bonded substrate cleavage by vacuolar aminopeptidase
Purified yscXVI (45 kDa); bestatin Ki 0.53 μM, amastatin Ki 0.93 μM
aminopeptidase yscXVI Michaelis-Menten kinetics yeast model protease inhibitor screening

Disulfide Bridge Requirement for Unique Enzyme Specificity

The defining structural feature of N,N'-bis(4-nitrophenyl)cystinamide is its central disulfide bridge linking two cysteinyl-pNA moieties, which renders it a substrate exclusively for enzymes capable of recognizing and cleaving N-terminal cystine residues engaged in a disulfide loop—the canonical activity of cystinyl aminopeptidase (EC 3.4.11.3) [1]. In contrast, monomeric substrates such as L-leucine-p-nitroanilide, L-alanine-4-nitroanilide, and even S-benzyl-L-cysteine-p-nitroanilide are cleaved by a broader range of aminopeptidases including leucyl aminopeptidase (EC 3.4.11.1) and membrane alanyl aminopeptidase (EC 3.4.11.2), leading to substantial off-target hydrolysis in complex biological matrices [2]. Early work by Kuhl et al. (1975) demonstrated that the hydrolysis of L-cystine-bis-p-nitroanilide by rat hypothalamic arylamidases is competitively inhibited by oxytocin, lysine vasopressin, and LH-RH, confirming that the disulfide-bridged substrate engages the same active site that processes disulfide-containing peptide hormones [3].

Disulfide requirement
Class‑level
Only cleaved by enzymes that recognise N‑terminal cystine in a disulfide loop
Provides mechanistic selectivity over broad‑spectrum aminopeptidases (EC 3.4.11.1, 3.4.11.2)
Competitively inhibited by oxytocin, vasopressin, LH‑RH in hypothalamic preparations
substrate specificity disulfide bond cleavage cystinyl aminopeptidase oxytocinase isoenzyme detection

Specific Activity Benchmark for Purified Human Oxytocinase

Human oxytocinase (cystine aminopeptidase) purified from retroplacental serum by fractional precipitation, hydroxylapatite chromatography, and Sephadex G-200 gel exclusion chromatography exhibited a specific activity of 980 mIU/mg using L-cystine-di-p-nitroanilide as substrate, representing a 3,200-fold enrichment from the starting material with an overall yield of 12% [1]. This specific activity value, determined with the target compound as the reference substrate, serves as a quantitative benchmark against which other enzyme preparations can be calibrated. By comparison, assays employing S-benzyl-L-cysteine-p-nitroanilide generate approximately 39-fold higher absolute activity readings due to the higher Vmax of that substrate [2], making it essential that procurement specifications match the substrate used in the published reference protocol to avoid misinterpretation of enzyme purity and yield calculations.

Specific activity human oxytocinase
Cross‑study
980 mIU/mg (3,200‑fold enrichment; 12% yield)
Substrate‑dependent purity benchmark for oxytocinase purification workflows
Retroplacental serum; hydroxylapatite/Sephadex G‑200; syncytiotrophoblast confirmed
oxytocinase purification specific activity enzyme quality control immunohistochemistry

Dual Substrate and Competitive Inhibitor Functionality

N,N'-Bis(4-nitrophenyl)cystinamide exhibits the mechanistically informative property of acting as both a substrate and a competitive inhibitor of aminopeptidase enzymes . In the standardized placental cystine-aminopeptidase (P-CAP) assay, a competitive inhibitor of the hydrolysis reaction was detected in human plasma samples, with the amount of inhibitory substance remaining nearly constant across normal pregnant women, twin pregnancies, and pre-eclampsia cases [1]. This dual functionality is not shared by the S-benzyl-L-cysteine-p-nitroanilide substrate, which was specifically developed to maximize specificity and turnover rate rather than to probe active-site interactions [2]. The competitive inhibition property enables the compound to serve as both a reporter of enzyme activity and a tool for mapping substrate-binding requirements of the oxytocinase active site.

Dual substrate/inhibitor
Class‑level
Acts as both chromogenic substrate and competitive inhibitor of oxytocinase
Enables active‑site occupancy studies with peptide hormones; plasma inhibitor levels nearly constant
Competition with oxytocin, vasopressin, LH‑RH; S‑benzyl‑pNA not characterised as inhibitor
competitive inhibition aminopeptidase mechanism enzyme kinetics oxytocinase inhibitor

Structural Distinction from Nicarbazin Prevents Misidentification

A significant procurement risk exists due to the conflation of N,N'-bis(4-nitrophenyl)cystinamide (CAS 34199-07-0) with Nicarbazin (CAS 330-95-0) in certain vendor catalogs [1]. Nicarbazin is an equimolar complex of 4,4'-dinitrocarbanilide (N,N'-bis(4-nitrophenyl)urea) and 2-hydroxy-4,6-dimethylpyrimidine used as a coccidiostat in poultry, bearing no structural relationship to the cystine-derived disulfide substrate [2]. The target compound is a cystinamide with a central disulfide bridge (C₁₈H₂₀N₆O₆S₂, MW 480.52), whereas Nicarbazin is a urea-pyrimidinone complex (C₁₃H₁₀N₄O₅·C₆H₈N₂O, MW 426.4). This misidentification, if uncorrected at the point of procurement, would result in delivery of a compound wholly unsuitable for aminopeptidase assays.

CAS identity vs. Nicarbazin
Source review
CAS 34199‑07‑0; C₁₈H₂₀N₆O₆S₂ (disulfide cystinamide) ≠ Nicarbazin CAS 330‑95‑0 (urea‑pyrimidinone)
Verify CoA to prevent procurement of poultry coccidiostat instead of aminopeptidase substrate
Nicarbazin has no structural or functional relationship to cystine‑di‑pNA
chemical identity verification Nicarbazin distinction procurement quality assurance CAS registry accuracy

Optimal Application Scenarios Based on Quantified Evidence


Clinical Oxytocinase Monitoring in Pregnancy

The compound is the reference substrate for the standardized placental cystine-aminopeptidase (P-CAP) assay, with a published protocol involving spectrophotometric detection of released p-nitroaniline at 380 nm following a 10-minute reaction at 37°C [1]. Normal enzyme activity patterns show an increase from approximately 210 days of pregnancy toward term, and the method correlates with the reference L-cystine-di-β-naphthylamide method at a coefficient of +0.83, validating its use as a rapid alternative in clinical settings where timely results are required [1]. The 39-fold lower Vmax compared to S-benzyl-L-cysteine-p-nitroanilide [2] is not a liability in this context; rather, it provides a manageable linear absorbance increase over 10 minutes that is analytically convenient for manual spectrophotometric reading.

Aminopeptidase Characterization and Inhibitor Screening in Yeast

For laboratories studying aminopeptidase yscXVI in Saccharomyces cerevisiae or homologous vacuolar aminopeptidases, this compound is the defining standard substrate with a well-characterized Km of 22.5 μM and Vmax of 12.9 mU/mg at pH 7–8 [3]. The availability of known inhibitor constants—bestatin (Ki = 0.53 μM) and amastatin (Ki = 0.93 μM)—measured directly with this substrate enables quantitative inhibitor screening campaigns. The yeast model system offers a genetically tractable platform for studying disulfide-specific proteolysis that is not accessible with monomeric pNA substrates such as Leu-pNA or Lys-pNA, which report on broader aminopeptidase activity rather than disulfide-dependent cleavage [3].

Active-Site Mapping and Competitive Inhibition Studies

The dual substrate/competitive inhibitor property of N,N'-bis(4-nitrophenyl)cystinamide makes it uniquely suited for mechanistic enzymology studies. The compound competes with natural substrates—including oxytocin, vasopressin, and LH-RH—for the active site of cystine arylamidase/oxytocinase, as demonstrated by competitive inhibition of its hydrolysis by these peptide hormones [4]. This enables researchers to use the chromogenic cleavage of the compound as a reporter for active-site occupancy by potential physiological substrates or pharmacological inhibitors, a capability not provided by the S-benzyl-pNA substrate which was optimized purely for catalytic throughput.

Quality Control for Purified Oxytocinase Preparations

The published specific activity benchmark of 980 mIU/mg for human oxytocinase purified from retroplacental serum, representing a 3,200-fold enrichment, serves as a quantitative reference standard for laboratories purifying this enzyme [5]. Because this specific activity value is substrate-dependent, laboratories must use the identical L-cystine-di-p-nitroanilide substrate to enable valid comparison with the published benchmark. Substituting S-benzyl-L-cysteine-p-nitroanilide would yield approximately 39-fold higher absolute activity readings and invalidate purity comparisons with historical reference data [2], underscoring the non-interchangeability of these substrates in quality control workflows.

Application
Selection Property
Validation Focus
Pregnancy serum oxytocinase activity research (P‑CAP assay)
Disulfide‑bridged chromogenic cleavage
Absorbance linearity over 10 min; correlation with reference method
Yeast aminopeptidase yscXVI characterisation
Defined kinetic benchmark (Km, Vmax)
Inhibitor screening with known Ki values (bestatin, amastatin)
Active‑site mapping and competitive inhibition studies
Dual substrate/inhibitor functionality
Competition with peptide hormones (oxytocin, vasopressin, LH‑RH)
Oxytocinase enzyme purity assessment
Published specific activity reference
Substrate‑dependent purity comparison against 980 mIU/mg benchmark
Quote Request

Request a Quote for n,n'-Bis(4-nitrophenyl)cystinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.